O-Cyclobutyl-N-methyl-L-serine
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Overview
Description
O-Cyclobutyl-N-methyl-L-serine is a synthetic amino acid derivative with a unique structure that includes a cyclobutyl group attached to the serine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclobutyl-N-methyl-L-serine typically involves the protection of the serine hydroxyl group, followed by the introduction of the cyclobutyl group and subsequent deprotection. One common method involves the use of N-methylation and cyclobutylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
O-Cyclobutyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
O-Cyclobutyl-N-methyl-L-serine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of O-Cyclobutyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group can influence the compound’s binding affinity and selectivity, while the N-methyl group can affect its metabolic stability. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-Serine: A naturally occurring amino acid with similar structural features but lacking the cyclobutyl and N-methyl groups.
N-Methyl-L-serine: Similar to O-Cyclobutyl-N-methyl-L-serine but without the cyclobutyl group.
Cyclobutyl-L-serine: Contains the cyclobutyl group but lacks the N-methyl group
Uniqueness
This compound is unique due to the presence of both the cyclobutyl and N-methyl groups, which confer distinct chemical and biological properties. These structural features can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-3-cyclobutyloxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-7(8(10)11)5-12-6-3-2-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
BFRITKJPGLNNES-ZETCQYMHSA-N |
Isomeric SMILES |
CN[C@@H](COC1CCC1)C(=O)O |
Canonical SMILES |
CNC(COC1CCC1)C(=O)O |
Origin of Product |
United States |
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